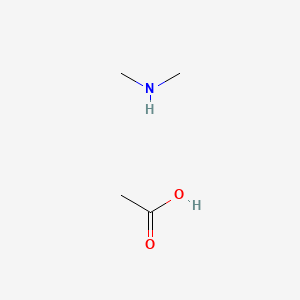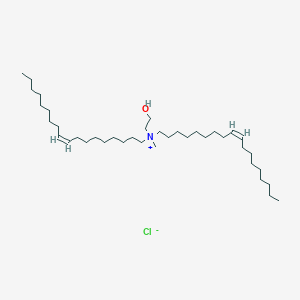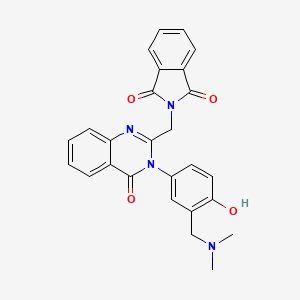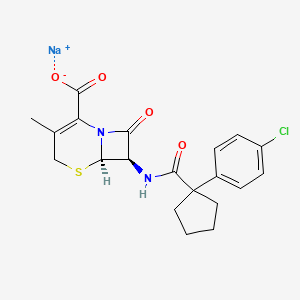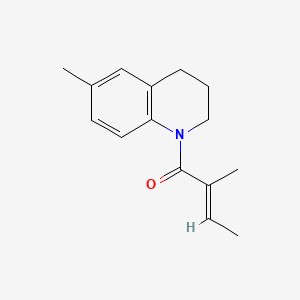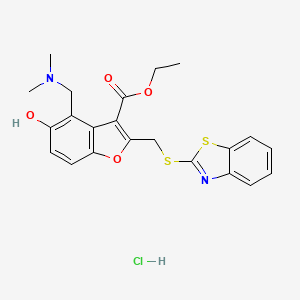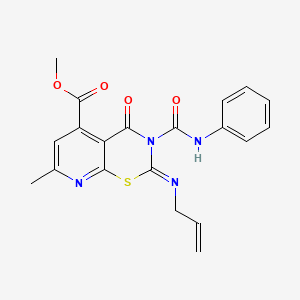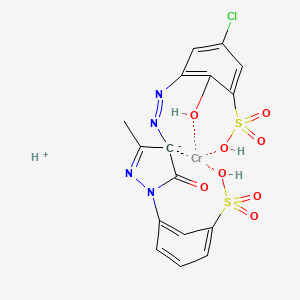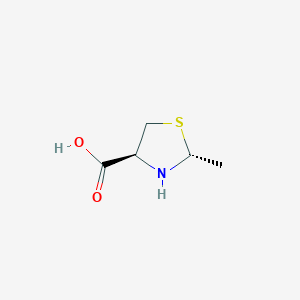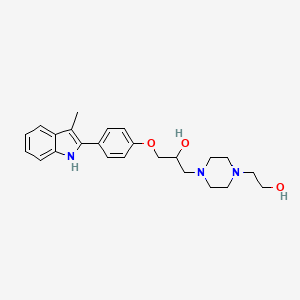
(1,1'-Biphenyl)-3-carboxamide, 4',5,6-trichloro-2-hydroxy-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple chlorine atoms, a hydroxyl group, and a carboxamide group attached to a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a biphenyl precursor, followed by the introduction of a hydroxyl group and subsequent formation of the carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or modify the carboxamide group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications fully.
相似化合物的比较
Similar Compounds
4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide: shares similarities with other chlorinated biphenyl derivatives, such as:
Uniqueness
What sets 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide apart is its specific combination of functional groups and chlorine atoms, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
属性
CAS 编号 |
55299-09-7 |
|---|---|
分子式 |
C19H12Cl3NO2 |
分子量 |
392.7 g/mol |
IUPAC 名称 |
4,5-dichloro-3-(4-chlorophenyl)-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-8-6-11(7-9-12)16-17(22)15(21)10-14(18(16)24)19(25)23-13-4-2-1-3-5-13/h1-10,24H,(H,23,25) |
InChI 键 |
MZSKTPSUJCSUGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2O)C3=CC=C(C=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


